N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine

Description

Structure and Properties:

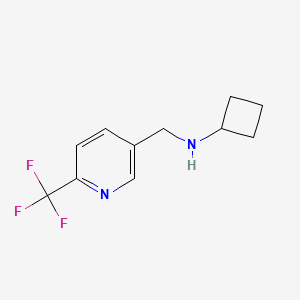

N-((6-(Trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine (hereafter referred to as Compound A) is a small organic molecule featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a cyclobutanamine moiety linked via a methylene bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclobutane ring introduces conformational rigidity.

Pyridine derivatives are often explored for their interactions with enzymes or receptors, and the trifluoromethyl group is commonly employed in drug design to modulate pharmacokinetics .

Properties

IUPAC Name |

N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]cyclobutanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)10-5-4-8(7-16-10)6-15-9-2-1-3-9/h4-5,7,9,15H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKOUDKBJNRBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2=CN=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-(trifluoromethyl)pyridine with a suitable alkylating agent to introduce the cyclobutanamine group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidation: Sodium permanganate in acetonitrile at low temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the trifluoromethyl group.

Agrochemicals: The compound is explored for its use in crop protection agents, leveraging its chemical stability and bioactivity.

Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways, resulting in desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Compound B : (4aR)-1-[[2,3-Difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

- Structural Features :

- Shares the 6-(trifluoromethyl)pyridin-3-yl moiety with Compound A.

- Additional complexity: a pyrrolopyridazine core, morpholine substituent, and carboxamide functional group.

- Implications :

Compound C : (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis

| Parameter | Compound A | Compound B | Compound C |

|---|---|---|---|

| Molecular Weight | ~260 g/mol | ~800 g/mol | ~700 g/mol |

| Key Substituents | -CF₃, cyclobutanamine | -CF₃, morpholine, carboxamide | Halogens, carboxamide |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~4.5 (high lipophilicity) | ~4.8 (high lipophilicity) |

| Functional Groups | Amine, pyridine | Carboxamide, morpholine | Carboxamide, halogens |

| Synthetic Complexity | Low (simple structure) | High (multiple fused rings) | High (halogenation steps) |

Research Findings and Implications

- Patent Analysis (EP 4 374 877 A2) :

- Structural Simplicity vs. Activity :

- Compound A’s smaller size and amine group could favor blood-brain barrier penetration, making it suitable for CNS targets.

- In contrast, Compounds B and C’s bulkier structures may restrict tissue distribution but enhance target specificity.

Recommendations :

- Empirical studies comparing the binding affinities of Compound A with its analogues are needed.

- Exploration of cyclobutanamine derivatives with varied aromatic systems could yield insights into structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.